molecular formula C8H6N2O B8761390 5-Vinyl-2,1,3-benzoxadiazole

5-Vinyl-2,1,3-benzoxadiazole

Cat. No.: B8761390
M. Wt: 146.15 g/mol
InChI Key: ANOWJAPKRLAFGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Vinyl-2,1,3-benzoxadiazole is an organic compound that belongs to the class of benzoxadiazoles. Benzoxadiazoles are heterocyclic compounds containing a benzene ring fused to an oxadiazole ring. These compounds are known for their unique electronic properties and are widely used in various fields such as organic electronics, fluorescence imaging, and as building blocks in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Vinyl-2,1,3-benzoxadiazole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Vinyl-2,1,3-benzoxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Vinyl-2,1,3-benzoxadiazole involves its interaction with molecular targets through its electron-accepting properties. The compound can participate in charge transfer interactions, which are crucial in its applications in organic electronics and fluorescence imaging. The pathways involved include:

Comparison with Similar Compounds

Similar Compounds

    2,1,3-Benzothiadiazole: Similar in structure but contains a sulfur atom instead of oxygen.

    2,1,3-Benzoxazole: Contains a nitrogen atom in place of the oxadiazole ring.

Uniqueness

5-Vinyl-2,1,3-benzoxadiazole is unique due to its combination of the benzoxadiazole core with an ethenyl group, which enhances its electronic properties and makes it suitable for a wide range of applications in organic electronics and fluorescence imaging .

Properties

Molecular Formula

C8H6N2O

Molecular Weight

146.15 g/mol

IUPAC Name

5-ethenyl-2,1,3-benzoxadiazole

InChI

InChI=1S/C8H6N2O/c1-2-6-3-4-7-8(5-6)10-11-9-7/h2-5H,1H2

InChI Key

ANOWJAPKRLAFGG-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC2=NON=C2C=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5-Bromo-2,1,3-benzoxadiazole (5.5 g, 27.6 mmol)), potassium vinylfluoroborate (7.40 g, 55.3 mmol), and PdCl2(dppf)-CH2Cl2Adduct (1.088 g, 1.332 mmol) were suspended in ethanol (75 ml) then added TEA (7.70 ml, 55.3 mmol). The reaction mixture was then degassed and heated to reflux for 3 hrs. The reaction was diluted with ethyl acetate and washed with brine. The organic layer was dried over Na2SO4, filtered and evaporated to dryness. The residue was purified through a 330 g ISCO Redi-Sep silica gel plug and eluted with 20% ETOAc/hexane to yield 5-ethenyl-2,1,3-benzoxadiazole.
Quantity
5.5 g
Type
reactant
Reaction Step One
[Compound]
Name
potassium vinylfluoroborate
Quantity
7.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
PdCl2(dppf)-CH2Cl2Adduct
Quantity
1.088 g
Type
reactant
Reaction Step Three
[Compound]
Name
TEA
Quantity
7.7 mL
Type
reactant
Reaction Step Four
Quantity
75 mL
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

5-bromo-2,1,3-benzoxadiazole (4.0 g, 20 mmol), potassium vinyltrifluoroborate (5.40 g, 40.2 mmol) and Pd(dppf)Cl2 (1.6 g, 2 mmol) in TEA (5.2 mL) and EtOH (15 mL) were added to a flask containing a stir bar, and the flask was then heated at 80° C. for 12 h. The organic residue was dissolved in EtOAc (500 mL) and the solution was washed with brine, dried over sodium sulfate, filtered and concentrated. The resulting organic residue was subjected to purification over silica gel to give the title compound.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
5.2 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.6 g
Type
catalyst
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

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